molecular formula C14H17N3O3 B6025737 Ethyl 5-amino-1-(2-phenoxyethyl)pyrazole-4-carboxylate

Ethyl 5-amino-1-(2-phenoxyethyl)pyrazole-4-carboxylate

Cat. No.: B6025737
M. Wt: 275.30 g/mol
InChI Key: ZZSHDJKRAKDSEC-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2-phenoxyethyl)pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities . This compound, in particular, features an ethyl ester group, an amino group, and a phenoxyethyl substituent, making it a valuable building block for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(2-phenoxyethyl)pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of solvents like ethanol and catalysts such as acids or bases to facilitate the cyclization and substitution processes.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent transformation into the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process . Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2-phenoxyethyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles, which can be further utilized in various synthetic applications .

Scientific Research Applications

Ethyl 5-amino-1-(2-phenoxyethyl)pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(2-phenoxyethyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenoxyethyl group can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-1-(2-phenoxyethyl)pyrazole-4-carboxylate is unique due to the presence of the phenoxyethyl group, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature can also influence its solubility, stability, and overall biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 5-amino-1-(2-phenoxyethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-2-19-14(18)12-10-16-17(13(12)15)8-9-20-11-6-4-3-5-7-11/h3-7,10H,2,8-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSHDJKRAKDSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)CCOC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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